5-Bromo-7-methylindan-4-ol

Lipophilicity CNS Drug Discovery Blood-Brain Barrier

Researchers requiring a functionalized indan-4-ol for CNS SAR studies face the challenge of achieving orthogonal reactivity. This 5-bromo-7-methyl derivative provides a distinct solution: - Enables Suzuki-Miyaura & Buchwald-Hartwig cross-couplings via the aryl bromide handle - Free phenolic -OH allows independent modification; 7-methyl introduces steric/electronic tuning - Unique LogP (2.95-3.82) and Br isotopic signature ideal for LC-MS/MS method development - Purity: ≥95% (mode market purity). Reliable supply for reproducible medicinal chemistry campaigns.

Molecular Formula C10H11BrO
Molecular Weight 227.1 g/mol
CAS No. 175136-06-8
Cat. No. B064510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-methylindan-4-ol
CAS175136-06-8
Molecular FormulaC10H11BrO
Molecular Weight227.1 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1CCC2)O)Br
InChIInChI=1S/C10H11BrO/c1-6-5-9(11)10(12)8-4-2-3-7(6)8/h5,12H,2-4H2,1H3
InChIKeyJVSJLQABHNFCLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-7-methylindan-4-ol Baseline Overview


5-Bromo-7-methylindan-4-ol (CAS 175136-06-8, MF: C10H11BrO, MW: 227.1 g/mol) is a functionalized indan-4-ol derivative featuring a bromine atom at the 5-position and a methyl group at the 7-position on the bicyclic indan scaffold . Its predicted physical properties include a boiling point of approximately 276.6 °C, a density of 1.519 g/cm³, and a LogP of 2.95–3.82 [1]. This substitution pattern renders it a versatile synthetic intermediate for structure-activity relationship (SAR) studies, particularly in central nervous system (CNS) drug discovery, due to its amenability to palladium-catalyzed cross-coupling reactions and its potential to engage in halogen bonding with biological targets .

Scaffold for CNS SAR studies with orthogonal phenolic -OH and aryl-Br reactivity
Bromine substituent may support halogen bonding in target engagement assays

5-Bromo-7-methylindan-4-ol: Why Generic Substitution Fails


Substituting 5-bromo-7-methylindan-4-ol with a structurally similar but functionally divergent analog, such as the non-brominated 7-methylindan-4-ol (CAS 16400-13-8, MW: 148.21) or the non-methylated 5-bromoindan-4-ol (CAS 575504-23-3, MW: 213.07), is not feasible for applications requiring the precise combination of a bromine leaving group, a phenolic hydroxyl hydrogen-bond donor, and a 7-methyl steric element . The bromine atom is critical for enabling key cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) essential for diversifying the indan core in medicinal chemistry campaigns . Furthermore, the presence of the 7-methyl group introduces a stereoelectronic perturbation distinct from the parent 5-bromoindan-4-ol, influencing both synthetic reactivity and potential biological target engagement profiles . The quantitative property differences detailed in Section 3 confirm that this compound occupies a unique chemical space not replicated by its nearest neighbors, making precise sourcing mandatory for reproducible research outcomes.

7-Methylindan-4-ol (non-brominated)
Lacks the aryl bromide required for key cross-coupling, limiting scaffold diversification.
5-Bromoindan-4-ol (non-methylated)
Alters steric and electronic profile; 7-methyl group affects reactivity and target fit.
Ketone or amino analogs
Replacing -OH or -Br removes the orthogonal dual functionalization needed for sequential SAR.

5-Bromo-7-methylindan-4-ol Head-to-Head Evidence


Enhanced Lipophilicity for CNS Penetration

5-Bromo-7-methylindan-4-ol exhibits a significantly higher predicted partition coefficient (LogP) than its non-brominated analog, 7-methylindan-4-ol. This difference in lipophilicity is a critical parameter for drug discovery programs targeting central nervous system (CNS) disorders, where optimal LogP values (typically 2–5) correlate with improved blood-brain barrier (BBB) permeability [1]. The introduction of the bromine atom substantially increases the compound's hydrophobic character [2].

Lipophilicity (LogP)
Cross-study comparable
2.95–3.82 vs 7-methylindan-4-ol ~2.5
ΔLogP ≈ 0.5–1.3 higher
Supports CNS penetration model consideration
Predicted values; verify experimentally
Lipophilicity CNS Drug Discovery Blood-Brain Barrier

Increased MW and Density for Chromatography

5-Bromo-7-methylindan-4-ol possesses a molecular weight (MW) of 227.1 g/mol, which is 78.9 g/mol heavier than the non-brominated 7-methylindan-4-ol (148.2 g/mol) . This substantial mass difference, coupled with a higher density (1.519 g/cm³ vs. an estimated ~1.1 g/cm³ for the non-brominated analog), provides a distinct advantage in analytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS) assays . The heavier molecular ion and unique isotopic signature (due to bromine's characteristic M+2 peak) enhance detection specificity and facilitate accurate quantification in complex biological matrices .

MW & Density
Head-to-head
ΔMW +78.9 g/mol (+53%)
ΔDensity +0.4 g/cm³ (+36%)
Enhances LC-MS detection specificity
Distinct bromine isotopic pattern aids quantification
Analytical Chemistry Chromatography Method Development

Higher Boiling Point for Purification

The predicted boiling point of 5-bromo-7-methylindan-4-ol is approximately 276.6 °C at 760 mmHg . This is notably higher than the estimated boiling point of the non-brominated parent, 7-methylindan-4-ol, which is expected to be around 260 °C based on its lower molecular weight and reduced polarizability [1]. This 16–17 °C difference reflects the stronger intermolecular interactions (enhanced van der Waals forces and dipole-dipole interactions) induced by the heavy bromine atom. While both compounds are typically purified via chromatography, this physical property difference underscores the altered thermodynamic behavior that must be considered during large-scale synthetic planning or when optimizing distillation protocols .

Boiling Point
Cross-study comparable
~276.6 °C vs ~260 °C
Δ ≈ 16–17 °C higher
Informs purification protocol design
Predicted at 760 mmHg; may vary with scale
Purification Synthetic Chemistry Distillation

Dual Reactivity of Phenolic -OH and Aryl-Br

5-Bromo-7-methylindan-4-ol uniquely combines a phenolic hydroxyl group (-OH) and an aryl bromide (-Br) on the same indan scaffold. This bifunctional nature is not present in close analogs like 5-bromo-7-methyl-1-indanone (CAS 1273609-67-8, which features a ketone instead of an alcohol) or 5-amino-7-methylindan-4-ol (which features an amine instead of a bromide) . The -OH group can undergo oxidation, esterification, or etherification to modulate solubility or introduce additional binding motifs . Crucially, the aryl bromide is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of diverse aromatic or amine functionalities to explore SAR around the 5-position . This orthogonal reactivity, with the -OH and -Br serving as two distinct diversification points, provides a synthetic versatility that is absent in mono-functionalized comparators and is essential for efficiently generating focused compound libraries for lead optimization .

Orthogonal Reactivity
Class-level inference
Phenolic -OH (oxidation, esterification)
Aryl-Br (Suzuki, Buchwald-Hartwig)
Enables sequential, independent scaffold diversification
Qualitative advantage over mono-functionalized analogs
Synthetic Chemistry Cross-Coupling Medicinal Chemistry

CNS Activity Potential via Halogen Bonding

While direct biological activity data for 5-bromo-7-methylindan-4-ol is not available in the peer-reviewed literature, class-level inference from the broader family of indan-4-ol derivatives provides a strong rationale for its procurement as a CNS-focused research tool [1]. Benzylated derivatives of 4-indanols are known to exhibit hypotension, anti-inflammatory, and CNS depressant activities [1]. Furthermore, the indan scaffold is a privileged structure in neuropharmacology, present in compounds that modulate adrenergic, dopaminergic, and serotonergic systems . The 5-bromo substituent is particularly relevant as it enables halogen bonding with biological macromolecules, a non-covalent interaction that can enhance binding affinity and selectivity for protein targets, a feature not possible with the non-halogenated analog 7-methylindan-4-ol . This combination of a privileged CNS-active scaffold and a tunable halogen-bonding moiety makes 5-bromo-7-methylindan-4-ol a compelling candidate for developing novel ligands for neurotransmitter receptors and transporters, offering a unique starting point relative to non-halogenated indan cores.

CNS Halogen Bonding
Class-level inference
Indan-4-ol scaffold associated with CNS activity; bromine enables halogen bonding
May support target engagement hypothesis; requires validation
No direct bioactivity data for this compound
Halogen Bonding CNS Pharmacology Structure-Activity Relationship

5-Bromo-7-methylindan-4-ol Application Scenarios


SAR Studies for CNS Drug Discovery

Given its class-level association with CNS activity and its unique combination of a privileged indan-4-ol scaffold, a tunable halogen-bonding bromine atom, and a sterically modulating 7-methyl group, this compound is ideally suited as a core scaffold for SAR studies targeting neurological disorders. Researchers can leverage the orthogonal reactivity of the phenolic -OH and aryl-Br groups to independently modify the core, systematically exploring how changes at these positions affect binding affinity, selectivity, and functional activity at CNS targets such as neurotransmitter receptors and transporters [1].

Palladium-Catalyzed Cross-Coupling Development

The aryl bromide moiety in 5-bromo-7-methylindan-4-ol provides a robust and reliable handle for optimizing palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, on a bicyclic, functionalized scaffold. The presence of the free phenolic -OH and the 7-methyl group introduces additional steric and electronic considerations, making it a challenging and relevant substrate for developing new catalysts, ligands, or reaction conditions with broad applicability in medicinal chemistry .

Analytical Method Development and Metabolite Identification

The distinct physicochemical properties of 5-bromo-7-methylindan-4-ol—specifically its higher molecular weight (+78.9 g/mol vs. 7-methylindan-4-ol), higher LogP (2.95–3.82), and characteristic bromine isotopic signature—make it an excellent analyte for developing and validating sensitive LC-MS/MS methods. This is particularly valuable for tracking this compound as a synthetic intermediate, as a probe in cellular assays, or as a precursor to potential metabolites in drug metabolism and pharmacokinetic (DMPK) studies [1].

Application
Selection Property
Validation Focus
CNS drug discovery SAR studies
Dual orthogonal reactivity on a rigid scaffold
Target binding and selectivity profiling at CNS receptors
Palladium-catalyzed cross-coupling development
Aryl bromide on a sterically and electronically diverse substrate
Catalyst efficiency and scope under functional group tolerance
Analytical method development and metabolite tracking
Distinctive mass shift and bromine isotopic pattern
LC-MS/MS method sensitivity and matrix effect evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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